
1-Bromo-2-(bromomethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)cyclohexane is an organic compound with the molecular formula C7H12Br2. It is a derivative of cyclohexane, where two bromine atoms are attached to the cyclohexane ring, one at the 1-position and the other at the 2-(bromomethyl) position. This compound is used in various chemical reactions and has applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(bromomethyl)cyclohexane can be synthesized through the bromination of 2-(bromomethyl)cyclohexanol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(bromomethyl)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo elimination reactions to form alkenes, such as cyclohexene derivatives.
Reduction Reactions: The bromine atoms can be reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-(hydroxymethyl)cyclohexane, 2-(cyanomethyl)cyclohexane, and 2-(aminomethyl)cyclohexane.
Elimination Reactions: Products include 1-bromo-2-cyclohexene and 2-bromo-1-cyclohexene.
Reduction Reactions: Products include cyclohexane and methylcyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and advanced materials.
Biological Research: The compound is used in the study of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(bromomethyl)cyclohexane involves its reactivity as an alkyl halide. The bromine atoms act as leaving groups in nucleophilic substitution and elimination reactions. The compound can form carbocation intermediates in SN1 reactions, while in SN2 reactions, the nucleophile directly displaces the bromine atom. In elimination reactions, the compound undergoes deprotonation to form alkenes.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(bromomethyl)cyclohexane can be compared with other similar compounds such as:
1-Bromo-2-chloromethylcyclohexane: Similar structure but with a chlorine atom instead of a second bromine atom.
1-Bromo-2-methylcyclohexane: Lacks the second bromine atom, making it less reactive in certain reactions.
1,2-Dibromocyclohexane: Both bromine atoms are directly attached to the cyclohexane ring, leading to different reactivity patterns.
The uniqueness of this compound lies in its dual bromine substitution, which provides versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
52428-01-0 |
|---|---|
Molekularformel |
C7H12Br2 |
Molekulargewicht |
255.98 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)cyclohexane |
InChI |
InChI=1S/C7H12Br2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 |
InChI-Schlüssel |
SUJOUIVDILMKRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


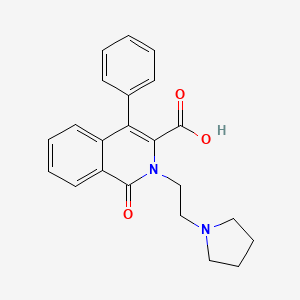
![(2-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4,6-diyl)bis(diphenylphosphine oxide)](/img/structure/B15212856.png)
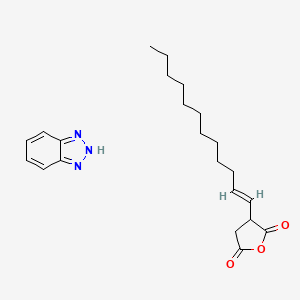
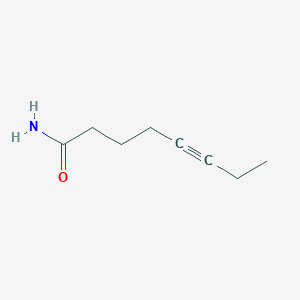
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
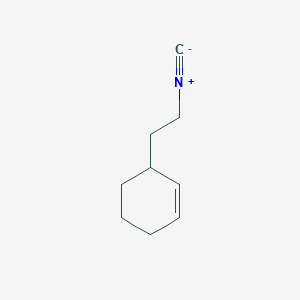
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

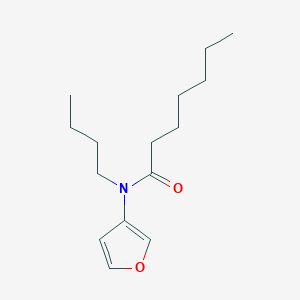
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
